3-ethoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
3-ETHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with an ethoxy group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Substitution on the benzamide core: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Coupling of the pyrazole and benzamide moieties: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of cheaper or more readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
3-ETHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
3-ETHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-ETHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and has similar functional groups.
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione: Another compound with a methoxyphenyl group, used in medicinal chemistry.
Uniqueness
3-ETHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-ethoxy-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-26-18-6-4-5-16(13-18)20(24)22-19-11-12-21-23(19)14-15-7-9-17(25-2)10-8-15/h4-13H,3,14H2,1-2H3,(H,22,24) |
InChI Key |
CTSZQOIVXYXBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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